Home > Products > Screening Compounds P77411 > 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine
1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine -

1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine

Catalog Number: EVT-5291349
CAS Number:
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ranolazine is a piperazine derivative classified as an anti-anginal agent. [] It is marketed under the brand name Ranexa by CV Therapeutics Inc. [] While its primary use is in managing chronic angina, it is being investigated for potential applications in other cardiovascular conditions. []

Molecular Structure Analysis

The metabolism of Ranolazine in humans has been extensively studied using liquid chromatography-mass spectrometry (LC/MS). [] Ranolazine undergoes extensive metabolism through several pathways, including:

  • N-dealkylation: Hydrolysis at the piperazine ring, producing three metabolites. []
  • O-demethylation and O-dearylation: Occurring at the methoxyphenoxy moiety, resulting in two additional metabolites. []
  • Hydrolysis: The amide group can be hydrolyzed, forming another metabolite. []
  • Oxygenation: Occurring at various points in the molecule, leading to four additional metabolites. []
  • Conjugation: Direct conjugation with glucuronic acid and an uncharacterized adduct were also observed. []

Further biotransformation steps generate ten additional metabolites. [] The desmethyl metabolite of hydroxylated Ranolazine also undergoes conjugation (glucuronide and unidentified conjugates). []

Mechanism of Action

Ranolazine's mechanism of action in treating angina differs from traditional therapies like nitrates, β-blockers, and calcium antagonists. [] While the exact mechanism is not fully elucidated, Ranolazine is believed to inhibit the late sodium current (INaL) in cardiac myocytes. [] INaL contributes to maintaining the plateau phase of the cardiac action potential. By inhibiting INaL, Ranolazine reduces sodium overload in cardiac cells, leading to decreased calcium influx and improved myocardial relaxation. [] This reduction in intracellular calcium concentration helps alleviate myocardial ischemia and reduces angina symptoms. []

Physical and Chemical Properties Analysis

Ranolazine is available in both oral and intravenous formulations. [] The sustained-release oral formulation exhibits a prolonged absorption phase, reaching peak plasma concentrations (Cmax) around 4 to 6 hours post-administration. [] It has an average terminal elimination half-life of approximately 7 hours after reaching steady-state with multiple doses. []

Applications
  • Treatment of Chronic Angina: Ranolazine is approved for use in patients with chronic angina who experience persistent symptoms despite treatment with β-blockers, calcium antagonists, or nitrates. [] It reduces angina frequency and nitrate consumption and increases exercise tolerance. []
  • Potential Use in Other Cardiovascular Conditions: Studies are exploring Ranolazine's potential benefits in various cardiovascular conditions, including arrhythmias and heart failure. []

Ranolazine

Compound Description: Ranolazine {[(+) N -(2,6-dimethylphenyl)-4(2-hydroxy-3-(2-methoxyphenoxy)-propyl)-1-piperazine acetamide dihydrochloride]} [] is an antianginal drug approved for use in patients with chronic angina. [] Ranolazine reduces angina symptoms and exhibits a prolonged absorption phase, with peak plasma concentrations typically observed 4–6 hours after administration. []

(±)-N-(2,6-dimethylphenyl)-4[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazine acetamide dihydrochloride

Compound Description: This compound is another form of the antianginal drug Ranolazine. [] It is structurally identical to Ranolazine but exists as a racemic mixture, indicated by the (±) prefix.

N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (27)

Compound Description: This compound is a potent dopamine D(3) receptor ligand with high selectivity over D(2), D(4), 5-HT(1A), and α(1) receptors. [] Its lipophilicity and potential for (11)C labeling make it a valuable candidate for positron emission tomography (PET) imaging. []

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (41)

Compound Description: This compound exhibits high affinity for dopamine D(3) receptors and selectivity over D(2), D(4), 5-HT(1A), and α(1) receptors. [] It is also considered a potential candidate for PET imaging due to its favorable lipophilicity and potential for (11)C labeling. []

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2)

Compound Description: PPZ2 is a piperazine-derived compound identified as a transient receptor potential canonical (TRPC) channel activator. [] It exhibits neurotrophic effects by activating DAG-activated TRPC3/TRPC6/TRPC7 channels, leading to neurite growth and neuroprotection. []

methanone (PPZ1)

Compound Description: PPZ1 is another piperazine-derived compound identified as a TRPC channel activator. [] It activates DAG-activated TRPC3/TRPC6/TRPC7 channels and displays neurotrophic properties by promoting neurite growth and neuroprotection in cultured neurons. []

Properties

Product Name

1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C21H26N2O3/c1-16-7-6-8-18(17(16)2)22-11-13-23(14-12-22)21(24)15-26-20-10-5-4-9-19(20)25-3/h4-10H,11-15H2,1-3H3

InChI Key

HAENTERFWMETBW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3OC)C

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.